molecular formula C20H25NO5 B1241448 Estradiol-6-cmo

Estradiol-6-cmo

Cat. No. B1241448
M. Wt: 359.4 g/mol
InChI Key: AWARIMYXKAIIGO-FIIMHDCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-estradiol 6-O-(carboxymethyl)oxime is an oxime O-ether that is a derivative of 17beta-estradiol having an O-(carboxymethyl)oxime group at the 6-position. It has a role as an epitope. It derives from a 17beta-estradiol.

Scientific Research Applications

Neuroprotection and Brain Injury

Estradiol has been identified as a neurotrophic and neuroprotective factor. Studies have shown that estradiol can attenuate programmed cell death during stroke-like injury by reducing caspase activity, DNA fragmentation, and cell death (Rau et al., 2003). Additionally, estradiol's involvement in reducing activity of the blood-brain barrier Na-K-Cl cotransporter and decreasing edema formation in brain injury scenarios has been documented (O’Donnell et al., 2006).

Parkinson's Disease

Research suggests that estradiol and some selective estrogen receptor modulators (SERMs) might exert a beneficial effect in Parkinson's disease. Treatment with estradiol, raloxifene, and other compounds resulted in significant amelioration of the behavioral and biochemical alterations induced by Parkinson's disease models (Baraka et al., 2011).

Metabolic Regulation

Estradiol is involved in the regulation of glucose metabolism. It has been shown to stimulate glucose metabolism partly by stimulating the production of fructose 2,6-bisphosphate by PFKFB3, which is crucial for glycolytic flux (Imbert-Fernandez et al., 2014).

properties

Product Name

Estradiol-6-cmo

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(E)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17+/t13-,14-,16+,18+,20+/m1/s1

InChI Key

AWARIMYXKAIIGO-FIIMHDCBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O

synonyms

((((17 beta)-3,17-dihydroxyestra-1,3,5(10)-trien-6-ylidene)amino)oxy)acetic acid
estradiol-6-(O-carboxymethyl)oxime
estradiol-6-CMO
estrone-6-(O-carboxymethyl)oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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